molecular formula C13H18N2O2S B2890917 N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-04-3

N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2890917
CAS RN: 892981-04-3
M. Wt: 266.36
InChI Key: BQPIVIASYVZDPI-UHFFFAOYSA-N
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Description

“N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound. It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Anti-Cancer Activity

The structural framework of this compound has been utilized in the design and synthesis of novel anti-cancer agents. These derivatives have shown high anti-tumor activity, particularly against cancer cell lines such as Hela, A549, HepG2, and MCF-7. The introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs, has enhanced their antiproliferative activity .

Alzheimer’s Disease Treatment

Benzothiophene-based compounds, including derivatives of our compound of interest, have been synthesized and evaluated as potential anti-Alzheimer agents. They have exhibited remarkable acetylcholinesterase (AChE) inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro, which is significant in Alzheimer’s disease treatment .

Green Solvent Applications

Derivatives of this compound have been explored for their solvent properties, such as dielectric constant and solubility parameters. These properties are crucial for their application as green solvents in various chemical processes .

Therapeutic Importance

The thiophene moiety, which is part of the compound’s structure, is known for its wide range of therapeutic properties. It has applications in medicinal chemistry and material science, showing effectiveness in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and other pharmacological activities .

Anti-Microbial and Anti-Fungal Activity

Thiophene derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities. They have shown potent activity against various microbial species, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Candida albicans, and Aspergillus niger .

Antioxidant Properties

Some synthesized thiophene derivatives exhibit excellent antioxidant activity. This is measured by their ability to scavenge free radicals, which is a valuable property in the prevention of oxidative stress-related diseases .

Anti-Corrosion Efficiency

In the field of material science, certain thiophene derivatives have been evaluated for their anticorrosion activity. They have shown high anticorrosion efficiency, which is beneficial in protecting materials from degradation .

Anti-Cancer Screening

Further extending their application in anti-cancer research, thiophene derivatives have been screened for their cytotoxic activity against human lung cancer cell lines. Some compounds have shown effective cytotoxic activity, indicating their potential as cancer therapeutics .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, including “N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(17)14-2)8-6-4-5-7-9(8)18-13/h3-7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPIVIASYVZDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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